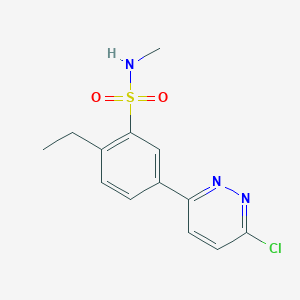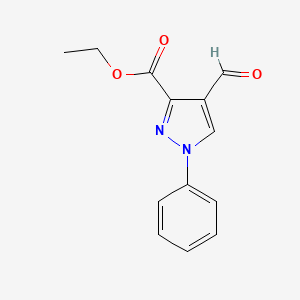
4-甲酰基-1-苯基-1H-吡唑-3-羧酸乙酯
描述
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole ring structure
科学研究应用
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The specific actions of a pyrazole derivative depend on its exact structure and the functional groups it carries. For example, the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid led to the formation of a new compound . This suggests that it can participate in chemical reactions to form other biologically active compounds.
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its molecular structure, size, charge, and other factors. Unfortunately, without specific studies, it’s hard to predict the ADME properties of this particular compound .
As for the environmental factors, they can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and how it is metabolized in the body .
生化分析
Biochemical Properties
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit high antioxidant activity, which helps in neutralizing free radicals and preventing oxidative damage to cells . This compound interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage.
Cellular Effects
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, resulting in altered cellular metabolism and function. Additionally, this compound has been shown to protect cells from oxidative stress-induced apoptosis, thereby promoting cell survival and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific biomolecules. It binds to the active sites of enzymes involved in oxidative stress pathways, enhancing their activity and providing protective effects . This compound also acts as an inhibitor of certain enzymes, preventing their activity and thereby modulating cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate have been observed to change over time. This compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained protective effects on cellular function, but its efficacy may decrease with prolonged exposure. Additionally, the degradation products of this compound may have different biochemical properties, which can influence its overall effects.
Dosage Effects in Animal Models
The effects of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, it has been shown to provide protective effects against oxidative stress and improve cellular function . At higher doses, it can exhibit toxic effects, leading to cellular damage and adverse outcomes. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits.
Metabolic Pathways
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense . It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability, which affect its accumulation in different tissues.
Subcellular Localization
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function . It is often directed to cellular compartments involved in oxidative stress responses, such as mitochondria and peroxisomes. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can interact with key biomolecules and modulate cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazines with β-keto esters. One common method includes the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides the pyrazole ring . Another method involves the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Ethyl 4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
相似化合物的比较
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:
Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Contains a hydroxyl group instead of a formyl group.
Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate: Contains a nitro group instead of a formyl group.
These compounds share the pyrazole ring structure but differ in their substituents, which can significantly impact their chemical and biological properties .
属性
IUPAC Name |
ethyl 4-formyl-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12-10(9-16)8-15(14-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXQUZWWWWBKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Given the structural similarities between ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate and the compound studied in the paper, 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid, can we anticipate similar reactivity?
A1: While both compounds share the core structure of ethyl 1-phenyl-1H-pyrazole-3-carboxylate, the presence of different functional groups at the 4-position (a formyl group versus a propenoic acid group) will likely influence their reactivity. The formyl group in ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate offers a reactive site for various transformations, such as nucleophilic additions and condensations.
Q2: Considering the research focus on synthesis in the provided paper [], are there potential synthetic routes to obtain ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate using similar methodologies?
A2: The paper [] focuses on the synthesis of 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid, utilizing reactions like Vilsmeier-Haack formylation and Wittig reaction. A potential synthetic route for ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate could involve a direct formylation of ethyl 1-phenyl-1H-pyrazole-3-carboxylate. This could potentially be achieved through a Vilsmeier-Haack reaction, similar to a step described in the paper, albeit targeting a different starting material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


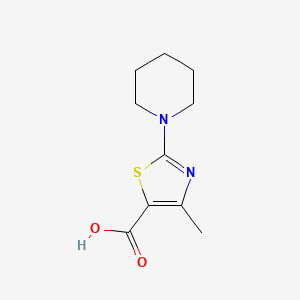
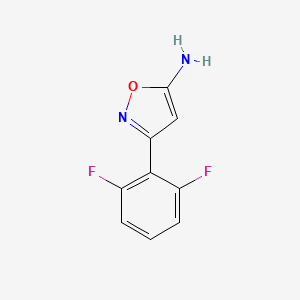
![3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414788.png)
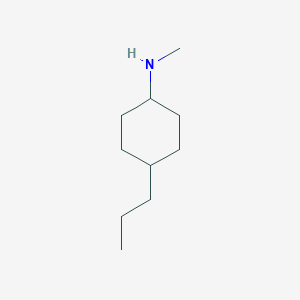
![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)
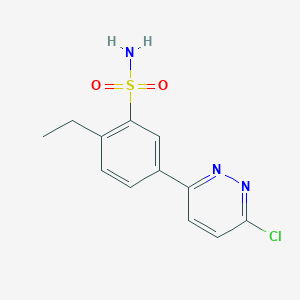

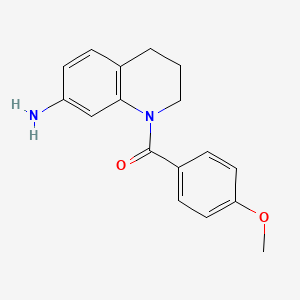
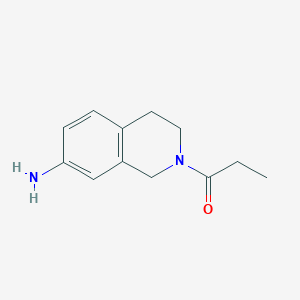
![N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B1414796.png)
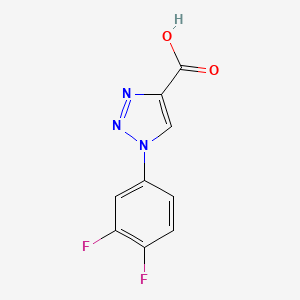
![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)
